Azidofluorescein diacetate

Descripción general

Descripción

Azidofluorescein diacetate is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a photolabelling reagent, particularly in studies involving membrane viscosity and intracellular environments . The compound is derived from fluorescein, a well-known fluorescent dye, and is modified with azido and diacetate groups to enhance its properties for specific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azidofluorescein diacetate is synthesized from amino fluorescein through a series of chemical reactions. The reaction typically requires the use of ethanol as a solvent and is carried out under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is often purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Azidofluorescein diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescent properties.

Reduction: Reduction reactions can convert the azido groups to amines, leading to changes in the compound’s reactivity and fluorescence.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Copper(I) catalysts are often employed in click chemistry reactions involving this compound.

Major Products Formed:

Oxidation: Oxidized derivatives with modified fluorescence.

Reduction: Amino derivatives with potential changes in reactivity.

Substitution: Triazole-containing compounds with enhanced stability and fluorescence.

Aplicaciones Científicas De Investigación

Azidofluorescein diacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.

Biology: Employed in cellular imaging and tracking studies due to its ability to label intracellular components.

Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of fluorescent markers for disease detection.

Industry: Applied in the development of fluorescent materials and sensors for various industrial applications.

Mecanismo De Acción

The mechanism of action of azidofluorescein diacetate involves its ability to penetrate cell membranes and label intracellular components. The compound’s azido groups enable it to participate in click chemistry reactions, allowing for the specific labelling of target molecules. The fluorescence of the compound is activated upon interaction with specific cellular environments, making it a valuable tool for studying intracellular processes.

Comparación Con Compuestos Similares

Fluorescein diacetate: A precursor to azidofluorescein diacetate, used in similar applications but lacks the azido functionality.

Carboxyfluorescein diacetate: Another derivative of fluorescein, used for similar purposes but with different functional groups.

Azidocoumarin diacetate: A compound with similar azido functionality but based on the coumarin scaffold.

Uniqueness: this compound stands out due to its combination of azido and diacetate groups, which enhance its reactivity and fluorescence properties. This makes it particularly useful in click chemistry and intracellular labelling applications, where other similar compounds may not perform as effectively.

Actividad Biológica

Azidofluorescein diacetate (AFDA) is a fluorogenic compound that has garnered significant interest in biological imaging due to its unique properties and applications. This article delves into the biological activity of AFDA, focusing on its mechanisms, applications in cellular imaging, and relevant case studies.

This compound is a derivative of fluorescein, characterized by the presence of an azide group that enhances its reactivity in bioorthogonal reactions. Upon exposure to specific conditions, AFDA can undergo a photochemical transformation, converting from a non-fluorescent azide to a highly fluorescent amine derivative. This transformation is facilitated by light activation, which triggers the release of nitrogen gas and the formation of a fluorescent product.

Photochemical Conversion

The photoconversion process is described as follows:

- Irradiation : The azide group absorbs light, leading to its decomposition.

- Formation of Amino Group : The resulting nitrene intermediate rearranges to form an amino group.

- Fluorescence Activation : The amino derivative exhibits significantly increased fluorescence quantum yield compared to the azide precursor.

1. Cellular Imaging

AFDA has been utilized extensively for imaging cellular processes due to its ability to label biomolecules selectively. The compound can be employed under no-wash conditions, making it particularly advantageous for live-cell imaging applications.

- Case Study : In one study, AFDA was used to label alkyne-functionalized proteins in vitro and glycoproteins on cell surfaces with excellent selectivity. The compound demonstrated robust fluorescence even in the absence of washing steps, allowing for clear visualization of cellular structures without background interference .

2. Bioorthogonal Chemistry

AFDA's reactivity allows it to participate in bioorthogonal reactions, which are crucial for studying biomolecular interactions without interfering with native biological processes. This property enables researchers to visualize biomolecules that cannot be tagged with genetically encoded fluorescent proteins.

- Fluorescence Enhancement : The fluorescence enhancement observed upon reaction with alkyne-tagged biomolecules was quantified, showing significant increases in fluorescence quantum yield (up to 34 times) compared to traditional fluorescein derivatives .

Data Tables

The following table summarizes key photophysical properties and fluorescence enhancements associated with various azidofluorescein derivatives:

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield | Increase in Fluorescence |

|---|---|---|---|---|

| Fluorescein | 490 | 510 | - | - |

| Azidofluorescein 1 | 497 | 513 | 0.024 | - |

| Azidofluorescein 1-DIFO | 499 | 517 | 0.81 | 34x |

| Azidofluorescein 2-DIFO | 507 | 522 | 0.0018 | 3.2x |

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of AFDA:

- Selective Labeling : AFDA can selectively label alkyne-modified proteins with high specificity while minimizing background fluorescence, making it suitable for complex biological systems .

- Fast Reaction Kinetics : The reaction kinetics between AFDA and target biomolecules are rapid, often reaching completion within one hour under optimal conditions .

- Potential Side Reactions : While AFDA is effective for labeling, there are concerns regarding potential side reactions, such as reduction by endogenous thiols under physiological conditions, which could affect labeling efficiency .

Propiedades

IUPAC Name |

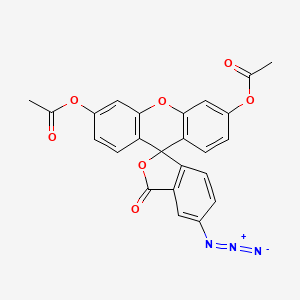

(6'-acetyloxy-5-azido-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N3O7/c1-12(28)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)29)5-8-20(22)24(19)18-6-3-14(26-27-25)9-17(18)23(30)34-24/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKLQXMWCOZORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227923 | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-07-3 | |

| Record name | Azidofluorescein diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.